

Toxicological Profile of Ethiofencarb and Its Sulfoxide: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Ethiofencarb*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of the carbamate insecticide **Ethiofencarb** and its primary metabolite, **Ethiofencarb** sulfoxide. The information presented is collated from various toxicological studies and is intended to serve as a key resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Executive Summary

Ethiofencarb is a systemic insecticide effective against aphids. Its mode of action, like other carbamates, is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. The primary metabolite of toxicological concern is **Ethiofencarb** sulfoxide. This document details the acute, subchronic, and chronic toxicity, as well as the carcinogenicity, genotoxicity, reproductive and developmental toxicity, and neurotoxicity of both **Ethiofencarb** and its sulfoxide metabolite. All quantitative data are summarized in tabular format for ease of comparison, and detailed experimental protocols for key studies are provided.

Acute Toxicity

The acute toxicity of **Ethiofencarb** and its sulfoxide has been evaluated in several species via oral, dermal, and inhalation routes.

Table 1: Acute Toxicity of **Ethiofencarb**

Species	Sex	Route	LD50 (mg/kg bw)
Rat	Male	Oral	411-499
Rat	Female	Oral	210-330
Mouse	Male	Oral	224
Guinea Pig	Male	Oral	250
Rabbit	Male	Oral	350
Dog	Male	Oral	>500
Hen	-	Oral	870
Rat	Male	Dermal	>1000
Rat	-	Inhalation (4h)	>0.2 mg/L

Table 2: Acute Toxicity of **Ethiofencarb** Sulfoxide

Species	Sex	Route	LD50 (mg/kg bw)
Rat	Male	Oral	200-250[1]
Rat	Female	Oral	1250

Subchronic and Chronic Toxicity

Long-term exposure studies have been conducted to determine the potential for cumulative toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).

Table 3: Subchronic and Chronic Toxicity of **Ethiofencarb**

Species	Duration	Study Type	Dosing	NOAEL	Key Findings
Rat	90 days	Subchronic Oral	0, 50, 150, 450 ppm in diet	150 ppm	Decreased body weight gain at 450 ppm.
Dog	2 years	Chronic Oral	0, 330, 1000, 3000 ppm in diet	1000 ppm (25 mg/kg bw/day)[1]	At 3000 ppm, signs of liver alterations including enlarged hepatocytes. [1]
Rat	2 years	Chronic Oral / Carcinogenicity	0, 330, 1000, 3000 ppm in diet	10 mg/kg bw/day[1]	Moderate increase in relative liver weights at 3000 ppm. No carcinogenic effect observed.[1]

A study on F344 male rats indicated that **Ethiofencarb** at a high dose (500 ppm in the diet for 6 weeks) possesses promoting activity for liver carcinogenesis when initiated by diethylnitrosamine.[2]

Genotoxicity

Ethiofencarb has been evaluated for its potential to cause genetic mutations through various assays.

Table 4: Genotoxicity of **Ethiofencarb**

Assay	Test System	Results
Dominant-Lethal Test	NMRI Male Mice	Negative ^[1]
Ames Test	Salmonella typhimurium	Negative
In vitro Comet Assay	Human peripheral blood lymphocytes	Did not induce DNA damage in a dose- and incubation time-dependent manner.

Reproductive and Developmental Toxicity

Studies have been conducted to assess the potential effects of **Ethiofencarb** on reproduction and fetal development.

Table 5: Reproductive and Developmental Toxicity of **Ethiofencarb**

Species	Study Type	Dosing	Key Findings
Rat	3-Generation Reproduction	0, 330, 3000 ppm in diet	No adverse effects on reproduction.
Rat	Teratogenicity	0, 5, 15, 40 mg/kg bw/day (oral)	No teratogenic effects up to 40 mg/kg. Reduction in average fetus weight at 40 mg/kg. ^[1]
Rabbit	Teratogenicity	0, 5, 15, 40 mg/kg bw/day (oral)	No teratogenic effects.

Neurotoxicity

As a carbamate insecticide, the primary neurotoxic effect of **Ethiofencarb** is the inhibition of acetylcholinesterase.

Table 6: Neurotoxicity of **Ethiofencarb**

Species	Study Type	Dosing	Key Findings
Hen	Acute Delayed Neurotoxicity	Single oral LD50 dose of 870 mg/kg	No neurotoxic symptoms or nerve damage observed. ^[1]
Rat	Cholinesterase Inhibition	Single oral doses of 0, 2.5, 10, 50 mg/kg	Dose-dependent depression of plasma cholinesterase at 10 mg/kg and above, with maximum depression 1-2 hours post-administration and recovery within 24 hours. ^[1]

Experimental Protocols

The following are detailed methodologies for key toxicological studies, based on OECD guidelines and specific study information.

Acute Oral Toxicity (based on OECD Guideline 425)

- Test Species: Rat (other species may be used).
- Principle: The up-and-down procedure is used, which is a sequential test involving dosing single animals at 48-hour intervals. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method minimizes the number of animals required to estimate the LD50.
- Procedure:
 - A starting dose is selected based on available information.
 - A single animal is dosed.
 - If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

- Observations for signs of toxicity are made for at least 14 days.
- The LD50 is calculated using the maximum likelihood method.

Dominant-Lethal Test in Mice (Specific Study Protocol)

- Test Species: NMRI male mice.
- Dosing: A single oral dose of 25 mg/kg was administered to a group of 20 male mice; a control group received the vehicle.^[1] This dose was sublethal but caused transient toxicity symptoms.^[1]
- Mating: Each male was mated with untreated females for 8 consecutive weeks.^[1]
- Endpoints: Females were examined for pre- and post-implantation losses to determine if there was a mutagenic effect on the male germ cells.^[1]

Teratogenicity Study in Rats (Specific Study Protocol)

- Test Species: Pregnant female rats (20 per group).^[1]
- Dosing: Daily oral doses of 0, 5, 15, and 40 mg/kg were administered from gestation day 6 to 15.^[1]
- Endpoints: Dams were observed for health and fertility. Fetuses were examined for embryonic and fetal development, including weight and the presence of malformations.^[1]

Acute Delayed Neurotoxicity Study in Hens (Specific Study Protocol)

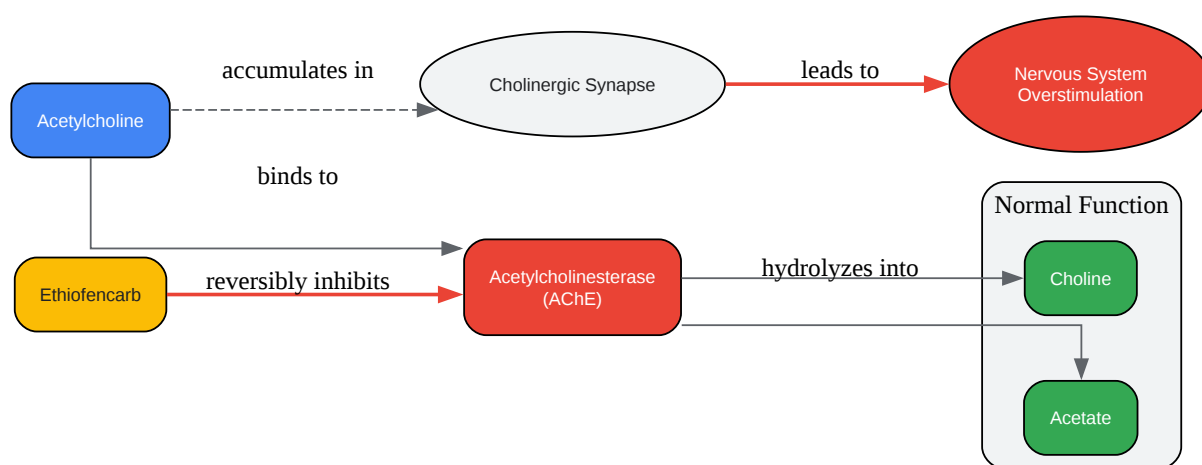
- Test Species: A group of 30 atropinized hens.^[1]
- Dosing: A single oral LD50 dose of 870 mg/kg was administered. Survivors were re-dosed with the same amount after a 3-week observation period.^[1] A positive control group was treated with tri-o-cresyl phosphate (TOCP).^[1]
- Endpoints: Hens were observed for neurotoxic symptoms for 3 weeks after each dose. Histopathological investigations of the brain, spinal marrow, and sciatic nerves were

conducted to look for nerve damage.[1]

Signaling Pathways and Metabolism

Acetylcholinesterase Inhibition

The primary mechanism of toxicity for **Ethiofencarb** is the reversible inhibition of the enzyme acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine at nerve synapses, resulting in overstimulation of the nervous system.

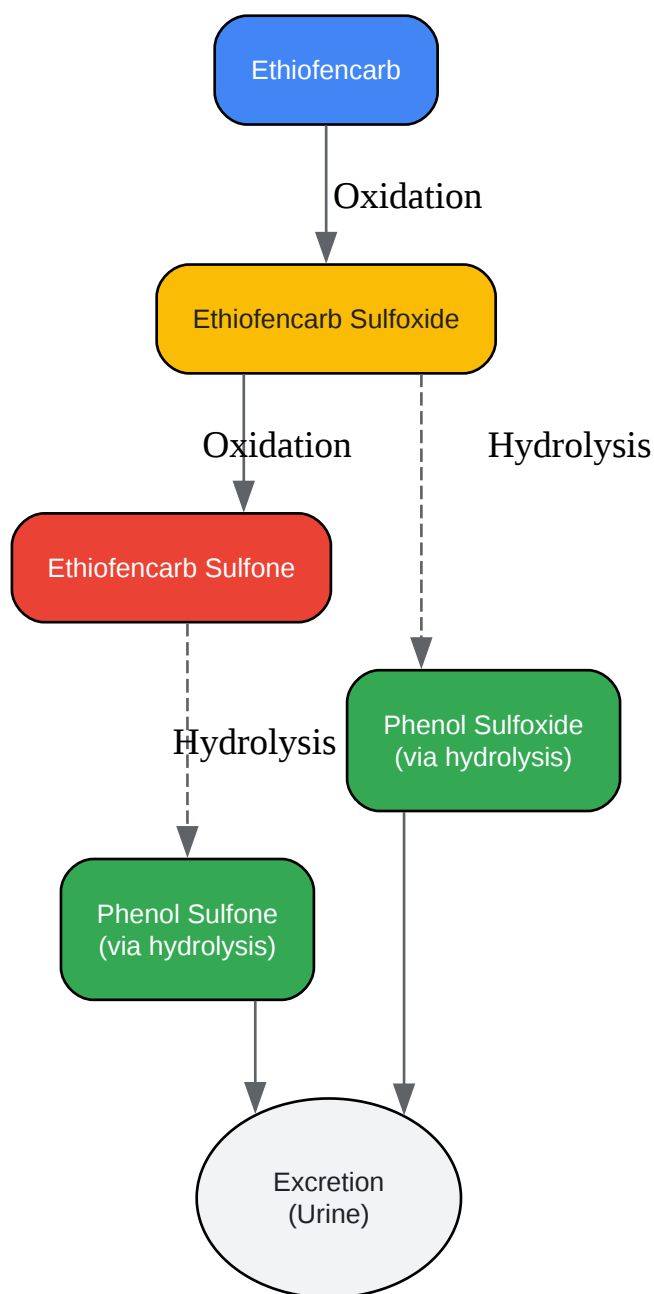


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Caption: Mechanism of Acetylcholinesterase Inhibition by **Ethiofencarb**.

Metabolic Pathway

Ethiofencarb is rapidly metabolized in mammals, primarily through oxidation and hydrolysis. The main metabolites are **Ethiofencarb** sulfoxide and **Ethiofencarb** sulfone, as well as their corresponding phenolic derivatives.



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Caption: Metabolic Pathway of **Ethiofencarb**.

Conclusion

Ethiofencarb exhibits moderate acute toxicity and acts as a reversible acetylcholinesterase inhibitor. Long-term studies in rodents and dogs have established NOAELs, with liver being a target organ at high doses. **Ethiofencarb** is not considered to be genotoxic or teratogenic. Its

primary metabolite, **Ethiofencarb** sulfoxide, also demonstrates acute toxicity. The rapid metabolism and excretion of **Ethiofencarb** and its metabolites are key factors in its toxicological profile. This guide provides essential data and protocols for the continued safety assessment of this compound.

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